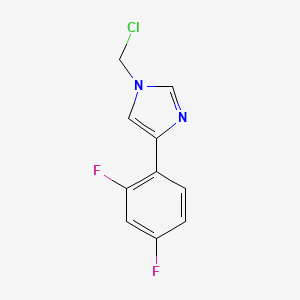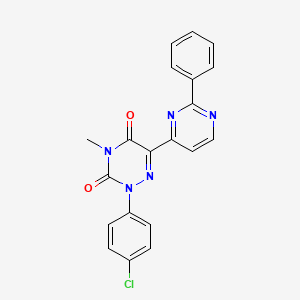
2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-4-methyl-6-(2-phenyl-4-pyrimidinyl)-1,2,4-triazine-3,5(2H,4H)-dione is a useful research compound. Its molecular formula is C20H14ClN5O2 and its molecular weight is 391.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Evaluation
Research has shown the potential of 1,2,4-triazine derivatives, similar to the mentioned compound, in antibacterial activity. Huang and Lee (2011) synthesized a series of 1,2,4-triazine derivatives and evaluated their efficacy against Gram-positive and Gram-negative microorganisms, finding some compounds with selective inhibition activity against certain bacteria (Huang & Lee, 2011).
Antioxidant and Antitumor Activities
El-Moneim et al. (2011) conducted a study evaluating the antioxidant and antitumor activities of nitrogen heterocycles, including 1,2,4-triazine derivatives. They characterized these compounds using spectroscopy and tested them against various biological activities (El-Moneim et al., 2011).
Chemical Reactions and Synthesis
Kinoshita et al. (1989) explored the reactions of 1,2,4-triazine derivatives under various conditions, leading to the synthesis of multiple compounds like pyrimidines and acetoacetamides, showing the versatility of these compounds in chemical synthesis (Kinoshita et al., 1989).
Heteroaromatization and Synthesis of Novel Compounds
El-Agrody et al. (2001) worked on the heteroaromatization of 1,2,4-triazine compounds to synthesize new pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines. Their research demonstrated the potential for creating diverse and novel compounds from 1,2,4-triazine derivatives (El-Agrody et al., 2001).
Antimicrobial and Antitumor Agents
Abd El-Moneim et al. (2015) synthesized fused 1,2,4-triazine derivatives and primarily screened them for antimicrobial and antitumor activity. Their findings contribute to understanding the potential medicinal applications of these compounds (Abd El-Moneim et al., 2015).
Drug Metabolism
Rash and Lynch (1976) investigated the metabolism of a compound structurally similar to the one in chickens. Understanding such metabolic pathways is essential for developing pharmaceutical applications of these compounds (Rash & Lynch, 1976).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-methyl-6-(2-phenylpyrimidin-4-yl)-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c1-25-19(27)17(24-26(20(25)28)15-9-7-14(21)8-10-15)16-11-12-22-18(23-16)13-5-3-2-4-6-13/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMIDRDBCDGXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=NN(C1=O)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

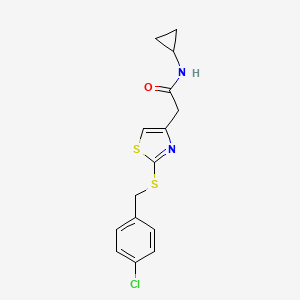
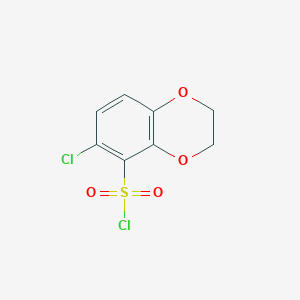
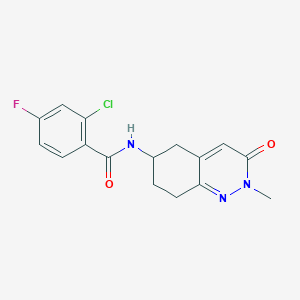
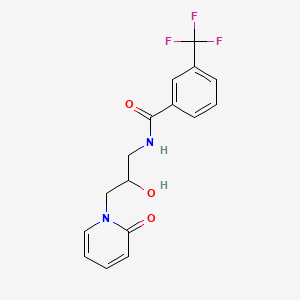
![3-(3,4-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2469264.png)
![2-[4-(2,2,2-Trifluoroethoxy)phenyl]ethylamine Hydrochloride](/img/structure/B2469265.png)
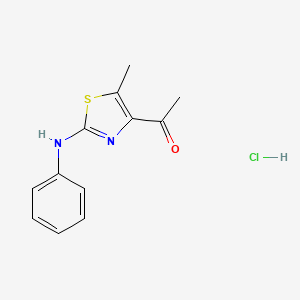

![N-(2,5-difluorophenyl)-2-({4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2469269.png)


![N1-(sec-butyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2469277.png)

